N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE
Description
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide is a heterocyclic benzamide derivative featuring a benzothiazole moiety linked to a 4-hydroxyphenyl group and a 2-methyl-substituted benzamide. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their bioactivity, including antimicrobial, antitumor, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13-6-2-3-7-15(13)20(25)22-14-10-11-18(24)16(12-14)21-23-17-8-4-5-9-19(17)26-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXMSNZSUVVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Hydroxyphenyl Group: The benzothiazole core is then coupled with a hydroxyphenyl group using reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide as a solvent.
Final Coupling with Methylbenzamide: The final step involves coupling the intermediate with 2-methylbenzamide under mild reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . Molecular docking studies have shown that the compound can bind to specific active sites, thereby modulating the activity of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Benzothiazole-Containing Analogs
- Example 1 (Patent ): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. Comparison: The benzothiazole-amino group is retained, but the tetrahydroquinoline and thiazole-carboxylic acid substituents introduce distinct electronic and steric effects. The carboxylic acid group enhances hydrophilicity compared to the target compound’s hydrophobic 2-methylbenzamide .
- Example 24 (Patent ): A pyridine-pyridazine hybrid with a benzothiazole-amino group.
Benzamide Derivatives with Heterocyclic Moieties
Spectroscopic and Tautomeric Properties
- IR Spectroscopy :
- The absence of C=O stretches (1663–1682 cm⁻¹) in triazoles () contrasts with the target compound’s retained benzamide carbonyl. This highlights functional group differences impacting reactivity .
- The target’s hydroxyl group (~3150–3400 cm⁻¹) and benzothiazole C=S (1247–1255 cm⁻¹, if present) would be critical for structural confirmation, akin to triazole-thione tautomers in .
- Tautomerism :
Pharmacological Implications
- Patent Compounds (): While specific data are unavailable, the patent highlights benzothiazole-amino derivatives as candidates for pharmacological testing. The target compound’s hydroxyphenyl and methylbenzamide groups may optimize bioavailability compared to bulkier analogs like Example 24 .
- Hydrogen-Bonding vs. Lipophilicity :
- The 4-hydroxyphenyl group in the target compound may enhance binding to polar active sites (e.g., kinases), whereas ’s propoxybenzamide prioritizes membrane permeability .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Basic Information
- IUPAC Name : this compound
- CAS Number : 332152-69-9
- Molecular Formula : C20H18N2O2S
- Molecular Weight : 350.44 g/mol
Structural Characteristics
The compound consists of a benzothiazole ring attached to a hydroxylated phenyl group and a methylbenzamide structure. Its structural features are critical for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
The mechanism of action often involves the interaction with DNA. Compounds similar to this compound have been observed to bind within the minor groove of DNA, disrupting replication and transcription processes .
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have demonstrated antimicrobial effects. The presence of the benzothiazole moiety is believed to enhance the compound's ability to penetrate bacterial membranes and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For example:
- Hydroxyl Groups : Increase solubility and enhance interaction with biological targets.
- Halogen Substituents : Can improve potency by altering lipophilicity and electronic properties.
Case Studies
- Antitumor Efficacy in Lung Cancer :
- Antimicrobial Testing :
Comparative Analysis Table
| Compound Name | Antitumor IC50 (μM) | Antimicrobial Activity | Structural Features |
|---|---|---|---|
| Compound A | 2.12 | Moderate | Hydroxyl group |
| Compound B | 5.13 | High | Chloro substituent |
| This compound | TBD | TBD | Benzothiazole core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
